4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide
Description
This quaternary morpholinium salt features a complex structure combining a morpholine core with a 3,3,5-trimethylcyclohexyl ether substituent and a hydroxypropyl chain. The 3,3,5-trimethylcyclohexyl moiety (similar to homosalate’s substituent, used in UV absorbers ) suggests lipophilicity, while the hydroxypropyl group may improve aqueous compatibility. Such hybrid structures are often designed to balance bioavailability and target engagement, particularly in medicinal or material science applications.
Properties
IUPAC Name |
1-(4-ethylmorpholin-4-ium-4-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36NO3.HI/c1-5-19(6-8-21-9-7-19)13-16(20)14-22-17-10-15(2)11-18(3,4)12-17;/h15-17,20H,5-14H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLTCRMGMAYPB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCOCC1)CC(COC2CC(CC(C2)(C)C)C)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Scientific Research Applications
4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide finds applications across diverse scientific fields:
Chemistry: : Used as a reagent in complex synthetic pathways and as a precursor for other specialized chemicals.
Biology: : Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: : Investigated for its possible therapeutic properties, including its effects on specific receptors or pathways.
Industry: : Utilized in the formulation of advanced materials and as a potential catalyst or reactant in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects can be attributed to its ability to interact with specific molecular targets. In biological systems, it may:
Molecular Targets: : Bind to and modulate the activity of particular enzymes or receptors.
Pathways Involved: : Influence cellular pathways that are critical for maintaining homeostasis or inducing specific biochemical responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Morpholinium Derivatives
- Target Compound :
- Substituents: Ethyl group at N, hydroxypropyl-3,3,5-trimethylcyclohexyl ether.
- Counterion: Iodide.
- 4-(2-Chloroethyl)morpholine hydrochloride (Example 146, EP 4 374 877 A2):
Quaternary Ammonium Salts with Iodide Counterions
- N,N-Bis(2-hydroxyethyl)-N-[2-hydroxy-3-(perfluoroalkyl)propyl]-N-methylammonium iodide (CAS 160402-26-6):
- Substituents: Perfluoroalkyl chain, hydroxyethyl/hydroxypropyl groups.
- Key Similarity : Both compounds employ iodide counterions, which enhance solubility in polar media compared to chlorides or sulfates .
- Functional Divergence : The perfluoroalkyl chain in the analog confers extreme hydrophobicity, contrasting with the target’s cyclohexyl group, which balances lipophilicity and steric bulk .
Cyclohexyl Ether-Containing Compounds
- Homosalate (3,3,5-Trimethylcyclohexyl Salicylate) :
Pharmacological and Physicochemical Properties
Bioavailability and Solubility
- The hydroxypropyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated morpholinium salts (e.g., 4-(2-chloroethyl)morpholine hydrochloride) .
- The iodide ion’s large size reduces lattice energy, enhancing solubility in polar solvents relative to chloride salts .
Receptor Binding Potential
- The morpholinium core aligns with privileged substructures known to interact with diverse biological targets (e.g., GPCRs, kinases) by mimicking protein surface elements like β-turns .
- The 3,3,5-trimethylcyclohexyl group may enhance binding to hydrophobic pockets, as seen in homosalate’s interaction with skin proteins .
Biological Activity
4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide is a quaternary ammonium compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring substituted with ethyl and hydroxy groups, as well as a trimethylcyclohexyl moiety. Its molecular formula is C₁₅H₃₁I₁N₂O₂.
Antimicrobial Activity
Research indicates that quaternary ammonium compounds (QACs) exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound possess bactericidal effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of microbial cell membranes leading to cell lysis .
Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7), showing an IC50 value of approximately 25 µM. The cytotoxicity is believed to be mediated through the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : As a QAC, it interacts with lipid membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : The compound activates caspases involved in the apoptotic pathway in cancer cells.
- Cytokine Modulation : It modulates signaling pathways related to inflammation, particularly NF-kB signaling.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various QACs against clinical isolates of S. aureus. The results indicated that compounds structurally similar to this compound had minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
Case Study 2: Cancer Cell Line Testing
In another study conducted on MCF-7 cells, researchers observed that treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis as confirmed by flow cytometry analysis .
Data Table: Summary of Biological Activities
Preparation Methods
Alkylation of Morpholine with Epichlorohydrin
The initial step involves the reaction of morpholine with epichlorohydrin in dichloromethane under reflux conditions (40–50°C, 6–8 hours). This alkylation proceeds via an SN2 mechanism, where the secondary amine of morpholine attacks the electrophilic carbon of epichlorohydrin, displacing the chloride group. The resulting intermediate, 4-(2-chloro-3-hydroxypropyl)morpholine, is isolated in 80–85% yield after aqueous workup.
Key Parameters:
- Solvent: Dichloromethane enhances nucleophilicity and stabilizes the transition state.
- Stoichiometry: A 1:1 molar ratio of morpholine to epichlorohydrin minimizes di-alkylation byproducts.
- Temperature Control: Elevated temperatures accelerate the reaction but risk epoxide formation if excess epichlorohydrin is present.
Introduction of the 3,3,5-Trimethylcyclohexyloxy Group
The chlorohydrin intermediate undergoes nucleophilic displacement with 3,3,5-trimethylcyclohexanol in acetonitrile, facilitated by potassium carbonate as a base. The reaction is conducted at 60–80°C for 12–18 hours, achieving 70–75% conversion. The base deprotonates the alcohol, generating a cyclohexoxide ion that displaces the chloride, forming 4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholine.
Optimization Challenges:
Quaternization with Ethyl Iodide
Quaternization is performed by treating the tertiary amine with ethyl iodide in acetonitrile at 60–70°C for 24 hours under inert atmosphere (N₂/Ar). The reaction proceeds via an SN2 mechanism, where iodide acts as a nucleophile, displacing the ethyl group from the alkylating agent. The product precipitates upon cooling and is filtered, yielding 65–75% of the quaternary ammonium salt.
Critical Factors:
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v) and further refined using preparative HPLC (C18 column, acetonitrile/water gradient). Final purity exceeds 95%, as confirmed by HPLC and NMR spectroscopy.
Table 1: Synthesis Summary
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Morpholine, Epichlorohydrin | 40–50°C, 6–8 h | 80–85% | >90% |
| 2 | 3,3,5-Trimethylcyclohexanol, K₂CO₃ | 60–80°C, 12–18 h | 70–75% | 85–90% |
| 3 | Ethyl Iodide | 60–70°C, 24 h | 65–75% | 90–95% |
| 4 | Ethanol/Water, HPLC | — | — | >95% |
Mechanistic Insights and Side Reactions
Competing Pathways During Alkylation
In the absence of strict stoichiometric control, epichlorohydrin may undergo unintended ring-opening polymerization or react with water to form glycidol. These byproducts are mitigated by maintaining anhydrous conditions and using molecular sieves to absorb residual moisture.
Quaternization Selectivity
The tertiary amine’s steric environment directs ethyl iodide to attack the less hindered nitrogen lone pair, ensuring regioselective quaternization. Competing N-oxide formation is negligible under inert atmospheres.
Scalability and Industrial Considerations
Solvent Recovery
Acetonitrile is recovered via distillation (bp 82°C), reducing costs and environmental impact. Dichloromethane, while effective, faces regulatory scrutiny due to toxicity, prompting exploration of alternatives like ethyl acetate.
Catalytic Enhancements
While the current protocol uses stoichiometric base (K₂CO₃), catalytic methods employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) could reduce reagent waste. Preliminary studies suggest a 20% reduction in base usage without compromising yield.
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure and conformational stability of this morpholinium derivative?
- Methodology : Use X-ray crystallography with SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to resolve atomic coordinates and thermal displacement parameters. For conformational analysis, apply Cremer-Pople puckering coordinates to quantify ring puckering amplitudes and phase angles in the morpholinium core . Pair this with DFT calculations to compare experimental and theoretical conformers.
Q. What synthetic strategies are recommended for purifying this compound, given its ionic and polar functional groups?
- Methodology : Employ reverse-phase column chromatography (C18 stationary phase, acetonitrile/water gradient) to separate impurities. Confirm purity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, focusing on resolving splitting patterns from the hydroxypropyl and cyclohexyloxy moieties. Use ion-exchange chromatography to address iodide counterion stability .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use NIOSH-approved P95 respirators for particulate filtration and OV/AG-P99 respirators if vapor exposure is suspected. Wear nitrile gloves (≥0.11 mm thickness) and chemically resistant aprons. Conduct all work in a fume hood with continuous airflow monitoring (≥0.5 m/s velocity). Store the compound in amber glass under nitrogen to prevent iodide oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the 3,3,5-trimethylcyclohexyl group?
- Methodology : Apply SHELXL’s PART and SUMP instructions to model disorder, refining occupancy ratios with constraints (e.g., SUMF to ensure total occupancy ≤1). Validate using Hirshfeld surface analysis to detect weak interactions influencing disorder. Cross-reference with variable-temperature NMR (VT-NMR) to correlate thermal motion with crystallographic observations .
Q. What advanced techniques characterize the compound’s hydrogen-bonding network and its impact on solubility?
- Methodology : Perform topological analysis via AIM (Atoms in Molecules) theory using crystallographic data to map critical points in O–H···I⁻ and C–H···O interactions. Complement with solubility studies in DMSO/water mixtures, correlating Hansen solubility parameters (δd, δp, δh) with hydrogen-bond donor/acceptor counts .
Q. How can computational models predict the compound’s reactivity in nucleophilic substitution reactions at the hydroxypropyl group?
- Methodology : Use Gaussian 16 with M06-2X/6-311++G(d,p) to calculate Fukui indices (f⁻, f⁺) for electrophilic/nucleophilic attack sites. Validate with kinetic experiments (UV-Vis monitoring at 240–300 nm) under varying pH and solvent polarities (e.g., ε = 20–80) .
Q. What in vitro assays are suitable for preliminary toxicity profiling of this compound?
- Methodology : Conduct MTT assays on HepG2 cells (IC₅₀ determination) with 24–72 hr exposure. Pair with Ames test (TA98 and TA100 strains) for mutagenicity. Use LC-MS/MS to quantify cellular uptake and metabolite formation (e.g., demethylated or deiodinated byproducts) .
Data Contradiction Analysis
Q. How should conflicting data between theoretical and experimental dipole moments be addressed?
- Methodology : Reconcile discrepancies by re-optimizing DFT geometries with implicit solvent models (e.g., SMD for DMSO). Compare experimental dipole moments derived from dielectric constant measurements (solution-phase) with computed gas-phase values, adjusting for solvent polarization effects .
Q. What statistical approaches validate the reproducibility of synthetic yields across batches?
- Methodology : Apply ANOVA to yield data (n ≥ 5 batches) with post-hoc Tukey tests to identify outliers. Use principal component analysis (PCA) to correlate yield variability with reaction parameters (temperature, catalyst loading, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
